molecular formula C10H18O3 B14597201 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- CAS No. 60028-12-8

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl-

Cat. No.: B14597201
CAS No.: 60028-12-8
M. Wt: 186.25 g/mol
InChI Key: PWBMZWHIKQIZNP-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- is a chemical compound known for its unique bicyclic structure. This compound is part of the trioxabicyclo family, which is characterized by the presence of three oxygen atoms within a bicyclic framework. The compound’s structure and properties make it of interest in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted diol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-phenyl-: This compound has a similar bicyclic structure but with different substituents, leading to distinct chemical and physical properties.

    4-Methyl-1-phospha-2,6,7-trioxabicyclo(2.2.2)octane: This compound includes a phosphorus atom in its structure, which can alter its reactivity and applications.

    4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: Another related compound with unique properties due to the presence of an isopropyl group and a phosphorus atom.

Uniqueness

2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-methyl- stands out due to its specific substituents, which confer unique reactivity and potential applications. Its butyl and methyl groups can influence its solubility, stability, and interactions with other molecules, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

60028-12-8

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-butyl-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H18O3/c1-3-4-5-10-6-11-9(2,12-7-10)13-8-10/h3-8H2,1-2H3

InChI Key

PWBMZWHIKQIZNP-UHFFFAOYSA-N

Canonical SMILES

CCCCC12COC(OC1)(OC2)C

Origin of Product

United States

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